molecular formula C12H18OS B7937035 3-iso-Pentylthiobenzyl alcohol

3-iso-Pentylthiobenzyl alcohol

Cat. No.: B7937035
M. Wt: 210.34 g/mol
InChI Key: MLZQCGFFZCITGM-UHFFFAOYSA-N
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Description

3-iso-Pentylthiobenzyl alcohol is an organic compound with the molecular formula C12H18OS. It contains a hydroxyl group (-OH) attached to a benzyl ring, which is further substituted with an iso-pentylthio group. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iso-Pentylthiobenzyl alcohol can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3-iso-Pentylthiobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: SOCl2, phosphorus tribromide (PBr3), and other halogenating agents.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alkanes, alcohol derivatives.

    Substitution: Halogenated compounds.

Mechanism of Action

The mechanism of action of 3-iso-Pentylthiobenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The iso-pentylthio group can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iso-Pentylthiobenzyl alcohol is unique due to the presence of both an aromatic ring and an iso-pentylthio group. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its simpler analogs .

Properties

IUPAC Name

[3-(3-methylbutylsulfanyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-10(2)6-7-14-12-5-3-4-11(8-12)9-13/h3-5,8,10,13H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZQCGFFZCITGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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